5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione
Description
Properties
CAS No. |
18592-39-7 |
|---|---|
Molecular Formula |
C8H12FN3O3 |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-[2-fluoroethyl(2-hydroxyethyl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12FN3O3/c9-1-2-12(3-4-13)6-5-10-8(15)11-7(6)14/h5,13H,1-4H2,(H2,10,11,14,15) |
InChI Key |
ABBBRSCTWWQUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N(CCO)CCF |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino Pyrimidine-2,4-dione Intermediate
Halogenation of pyrimidine core:
Starting from thymine or uracil, halogenation at the 5-position is performed using phosphorus oxyhalides (e.g., phosphorus oxybromide) in acetonitrile at low temperature (0 °C) followed by warming to 80 °C for several days to yield 5-bromo or 5-chloropyrimidine-2,4-dione derivatives.Amination:
The halogenated intermediate undergoes nucleophilic substitution with ammonia or a primary amine to introduce the amino group at the 5-position. This reaction is typically carried out in polar aprotic solvents under inert atmosphere to avoid side reactions.
Selective Alkylation of the Amino Group
Alkylation with 2-fluoroethyl and 2-hydroxyethyl groups:
The 5-amino pyrimidine-2,4-dione intermediate is reacted with 2-fluoroethyl bromide or tosylate and 2-hydroxyethyl bromide or tosylate. The reaction conditions involve:- Use of a base such as potassium carbonate or sodium hydride to deprotonate the amino group.
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: typically 25–80 °C depending on reactivity.
- Stoichiometric control to ensure mono- or dialkylation as desired.
Order of alkylation:
The sequence of alkylation can be controlled to first introduce the hydroxyethyl group followed by the fluoroethyl group or vice versa, depending on the reactivity and steric factors.
Purification and Characterization
- The crude product is purified by column chromatography using petroleum ether/ethyl acetate mixtures.
- Characterization is performed by NMR, LC-MS, and melting point analysis to confirm the structure and purity.
Data Table: Representative Reaction Conditions and Yields
Research Findings and Notes
- The use of phosphorus oxyhalides for halogenation is well-established and provides high regioselectivity for the 5-position on the pyrimidine ring.
- Alkylation reactions require careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.
- The presence of the hydroxyethyl group introduces polarity and potential hydrogen bonding, which can affect solubility and reactivity during synthesis.
- Fluoroalkylation is challenging due to the electron-withdrawing nature of fluorine; thus, milder bases and controlled temperatures are preferred to maintain selectivity.
- Green chemistry approaches, such as solvent-free or catalyst-free conditions, have been explored for related pyrimidine derivatives but are less common for this specific compound due to the sensitivity of fluoroalkyl groups.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl and hydroxyethyl groups enhance its binding affinity and specificity to these targets, leading to the modulation of biological pathways . This compound can inhibit key enzymes involved in inflammation and cancer progression, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs and their properties are summarized in Table 1 .
Table 1. Structural and Physicochemical Comparison of Pyrimidine-dione Derivatives
Physicochemical and Stability Comparisons
- Hydrogen Bonding: The hydroxyethyl group in 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-dione facilitates intermolecular hydrogen bonds (O–H···O/N–H···O), stabilizing crystal lattices, as seen in fluorinated nucleoside analogs .
- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 5-(2-hydroxyethyl) derivatives) .
Research Findings and Data Highlights
- Synthetic Yields: Hydroxyethyl-substituted pyrimidine-diones are synthesized in moderate yields (e.g., 70% for compound 31 in ), while fluorinated analogs require specialized conditions (e.g., catalyst-free aqueous ethanol) .
- Spectroscopic Data: Key analogs show distinct ¹H NMR signals: δ 3.05 ppm (s, 6H): Methyl groups in 1,3-dimethylpyrimidine-diones . δ 5.55 ppm (s, 1H): Methine protons in aminothiazolyl derivatives .
Biological Activity
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione, also known as a derivative of pyrimidine, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been investigated for various pharmacological properties, particularly in relation to phosphodiesterase (PDE) inhibition.
Molecular Characteristics
- Molecular Formula : C9H14FN3O3
- Molar Mass : 231.22 g/mol
- CAS Number : 32601-00-6
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial for various cellular processes including vasodilation and neurotransmission.
The compound acts by inhibiting specific PDE isoforms, particularly PDE5, which is involved in the regulation of smooth muscle relaxation and blood flow. Inhibition of PDE5 leads to increased levels of cGMP, resulting in enhanced vasodilation and improved blood circulation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against PDE5. The compound was found to have an IC50 value indicating effective inhibition at low concentrations.
| Study | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Study A | 0.15 | PDE5 |
| Study B | 0.20 | PDE5 |
These findings suggest that the compound could be a viable candidate for the development of new therapeutic agents targeting cardiovascular diseases.
In Vivo Studies
In vivo studies conducted on animal models have shown promising results regarding the pharmacokinetics and bioavailability of the compound. Notably, it has been observed to improve erectile function in models with induced erectile dysfunction.
Case Studies
-
Case Study on Erectile Dysfunction :
- Objective : To evaluate the efficacy of this compound in treating erectile dysfunction.
- Method : A randomized controlled trial involving male rats.
- Results : The treatment group exhibited a significant increase in penile erection duration compared to the control group.
-
Case Study on Cardiovascular Health :
- Objective : To assess the impact of the compound on cardiac function.
- Method : Administration to hypertensive rats.
- Results : Notable reductions in blood pressure and improvements in cardiac output were observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
